Hexanoic-d11 acid

Description

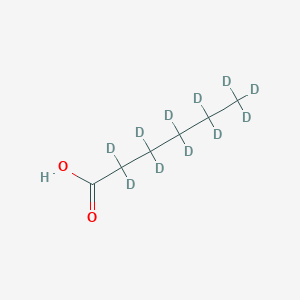

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,6-undecadeuteriohexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H,7,8)/i1D3,2D2,3D2,4D2,5D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUZZWVXGSFPDMH-GILSBCIXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583729 |

Source

|

| Record name | (~2~H_11_)Hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95348-44-0 |

Source

|

| Record name | (~2~H_11_)Hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 95348-44-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Hexanoic-d11 Acid for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Hexanoic-d11 acid, a critical tool in modern analytical chemistry and metabolic research. We will delve into its fundamental chemical properties, explore its primary applications, and provide practical insights into its use, particularly as an internal standard in mass spectrometry-based quantification. The information presented herein is curated to empower researchers, scientists, and drug development professionals to effectively integrate this stable isotope-labeled compound into their workflows.

Introduction to Hexanoic-d11 Acid: A Chemist's Perspective

Hexanoic-d11 acid, also known as caproic-d11 acid, is the isotopically labeled form of hexanoic acid where eleven hydrogen atoms have been replaced by deuterium atoms.[1] This substitution of a light isotope (protium) with a heavy isotope (deuterium) imparts a significant mass shift while maintaining virtually identical chemical and physical properties to its unlabeled counterpart.[1] This unique characteristic is the cornerstone of its utility in analytical methodologies, allowing it to be distinguished by mass-sensitive detectors while behaving chemically like the analyte of interest.

The high isotopic purity of commercially available Hexanoic-d11 acid, typically exceeding 98 atom % D, is crucial for its function.[1] This ensures a distinct and well-defined mass signal, minimizing isotopic interference and enhancing the accuracy of quantitative analyses.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Hexanoic-d11 acid is essential for its proper handling, storage, and application. The following table summarizes its key characteristics.

| Property | Value | Source(s) |

| Chemical Formula | C₆HD₁₁O₂ or CD₃(CD₂)₄CO₂H | [2] |

| Molecular Weight | 127.23 g/mol | [1] |

| CAS Number | 95348-44-0 | [1][2] |

| Appearance | Semi-solid or liquid | [2][3] |

| Melting Point | -3 °C (lit.) | |

| Boiling Point | 202-203 °C (lit.) | |

| Density | 1.015 g/mL at 25 °C | |

| Solubility | Soluble in organic solvents such as methanol, ethanol, DMSO, and DMF (approx. 30 mg/ml). Insoluble in water. | [1][2][3] |

| Isotopic Purity | ≥98 atom % D; ≥99% deuterated forms (d₁-d₁₁) | [1][3] |

| Storage Temperature | Room temperature or -20°C for long-term stability. | [3][4][5] |

The Role of Hexanoic-d11 Acid in Quantitative Analysis

The primary and most impactful application of Hexanoic-d11 acid is as an internal standard for the quantification of hexanoic acid and related compounds using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2]

The principle behind its use lies in the concept of isotope dilution mass spectrometry (IDMS). By adding a known amount of Hexanoic-d11 acid to a sample prior to extraction and analysis, it co-elutes with the endogenous (unlabeled) hexanoic acid. The mass spectrometer can differentiate between the two compounds based on their mass-to-charge ratio (m/z). Any sample loss during preparation or variability in instrument response will affect both the analyte and the internal standard equally. Therefore, the ratio of the analyte signal to the internal standard signal remains constant, enabling highly accurate and precise quantification.

The following diagram illustrates the workflow of using Hexanoic-d11 acid as an internal standard in a typical quantitative analysis.

Caption: Workflow for quantitative analysis using Hexanoic-d11 acid.

Broader Applications in Scientific Research

Beyond its role as an internal standard, Hexanoic-d11 acid is a valuable tool in several research domains:

-

Metabolic Research and Metabolomics: As a stable, non-radioactive tracer, it can be used to study fatty acid metabolism, including pathways like β-oxidation and lipid biosynthesis.[1] Researchers can track the fate of the deuterated hexanoic acid through various metabolic processes.

-

Lipidomics: In the comprehensive analysis of lipids, Hexanoic-d11 acid serves as a crucial standard for the accurate profiling of medium-chain fatty acids in complex biological matrices like plasma and tissues.[1]

-

Environmental and Food Science: It is employed as a reference compound for the detection and quantification of hexanoic acid in environmental samples, food products, and beverages, aiding in quality control and contamination studies.[1]

-

Drug Development: In pharmaceutical research, it can support the development of lipid-based drug formulations and be used in pharmacokinetic studies to trace the metabolism and distribution of drugs containing fatty acid moieties.[1]

Synthesis of Deuterated Fatty Acids: A General Overview

The synthesis of deuterated fatty acids like Hexanoic-d11 acid is a specialized process. While specific proprietary methods may vary, a common approach involves H/D exchange reactions.[6] This can be achieved under metal-catalyzed, hydrothermal conditions using heavy water (D₂O) as the deuterium source and a catalyst such as platinum on carbon (Pt/C).[6] To achieve high levels of deuteration, the reaction may need to be repeated multiple times.[6] More complex, multi-step synthetic routes can also be employed, particularly for unsaturated fatty acids, often involving the coupling of deuterated precursor molecules.[7]

Experimental Protocol: Quantification of Hexanoic Acid in Human Plasma using GC-MS with Hexanoic-d11 Acid as an Internal Standard

This section provides a representative, detailed protocol for the quantification of hexanoic acid in a biological matrix.

Objective: To accurately determine the concentration of hexanoic acid in human plasma samples.

Materials:

-

Human plasma samples

-

Hexanoic-d11 acid (internal standard)

-

Hexanoic acid (for calibration curve)

-

Solvents (e.g., methanol, hexane, diethyl ether) of appropriate purity

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

-

Centrifuge

-

GC-MS system

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of Hexanoic-d11 acid in methanol at a concentration of 1 mg/mL.

-

Prepare a stock solution of unlabeled hexanoic acid in methanol at a concentration of 1 mg/mL.

-

-

Preparation of Calibration Standards:

-

Perform serial dilutions of the hexanoic acid stock solution to create a series of calibration standards with concentrations ranging from, for example, 0.1 to 50 µg/mL.

-

Spike each calibration standard with a fixed amount of the Hexanoic-d11 acid internal standard solution (e.g., to a final concentration of 5 µg/mL).

-

-

Sample Preparation:

-

Thaw human plasma samples on ice.

-

To 100 µL of each plasma sample, add a known amount of the Hexanoic-d11 acid internal standard solution (e.g., 10 µL of a 50 µg/mL working solution).

-

Vortex briefly to mix.

-

-

Extraction:

-

Perform a liquid-liquid extraction by adding 500 µL of a hexane:diethyl ether (1:1, v/v) mixture to each sample.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3000 x g for 10 minutes at 4°C.

-

Carefully transfer the upper organic layer to a clean tube.

-

Repeat the extraction step and combine the organic layers.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

-

Derivatization:

-

To the dried extract, add 50 µL of BSTFA + 1% TMCS.

-

Cap the tube tightly and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) esters of the fatty acids.

-

Cool to room temperature before injection.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample onto the GC-MS system.

-

Use an appropriate capillary column (e.g., a DB-5ms).

-

Set up a suitable temperature program for the GC oven to separate the analytes.

-

Operate the mass spectrometer in selected ion monitoring (SIM) mode to monitor characteristic ions for both the TMS-derivatized hexanoic acid and Hexanoic-d11 acid.

-

-

Data Analysis:

-

Integrate the peak areas for the selected ions of both hexanoic acid and Hexanoic-d11 acid.

-

Calculate the ratio of the peak area of hexanoic acid to the peak area of Hexanoic-d11 acid.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of hexanoic acid in the unknown plasma samples by interpolating their peak area ratios on the calibration curve.

-

Safety and Handling Considerations

Hexanoic-d11 acid should be handled with appropriate care in a laboratory setting. It is classified as a corrosive substance that can cause severe skin burns and eye damage.[8][9] It is also harmful if swallowed and toxic if inhaled or in contact with the skin.[8][9]

Precautionary Measures:

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][10]

-

Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.[8][10]

-

In case of contact with eyes or skin, rinse immediately and thoroughly with water and seek medical attention.[8][10]

-

Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials.[9]

-

Consult the Safety Data Sheet (SDS) for detailed safety information before use.[3][8][10]

Conclusion

Hexanoic-d11 acid is an indispensable tool for researchers and scientists in various fields, particularly those engaged in quantitative analysis and metabolic studies. Its well-defined chemical properties and high isotopic purity make it an ideal internal standard for mass spectrometry, enabling the acquisition of highly accurate and reliable data. A thorough understanding of its characteristics and proper handling are paramount to its effective and safe utilization in the laboratory.

References

- Lee, W. N. P., & Fennessey, P. V. (1981). Measurements of fatty acid synthesis by incorporation of deuterium from deuterated water. Analytical Biochemistry, 111(1), 89-95.

- Mori, K., et al. (2020). Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid. Chemistry – A European Journal, 26(68), 15875-15881.

- Wood, K., et al. (2019). Synthesis of novel deuterated lipids and surfactants. Journal of Neutron Research, 21(1-2), 27-33.

- Das, U. N. (2013).

-

ResolveMass Laboratories Inc. (n.d.). Hexanoic-d11-acid | CAS 95348-44-0. Retrieved from [Link]

- Clifton, L. A., et al. (2018). Synthesis of deuterated [D32]oleic acid and its phospholipid derivative [D64]dioleoyl. Chemistry and Physics of Lipids, 215, 67-73.

-

Chem-Station. (2024, January 3). Explanation about chemicals - Hexanoic Acid: Unveiling the Chemistry Behind the Molecule. Retrieved from [Link]

-

Wishart, D. S., et al. (2013). The complete targeted profile of the organic acid intermediates of the citric acid cycle using a single stable isotope dilution analysis, sodium borodeuteride reduction and selected ion monitoring GC/MS. Metabolomics, 9(4), 835-846. [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. caymanchem.com [caymanchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. isotope.com [isotope.com]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. Documents download module [ec.europa.eu]

- 7. apo.ansto.gov.au [apo.ansto.gov.au]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Page loading... [wap.guidechem.com]

- 10. cdnisotopes.com [cdnisotopes.com]

Hexanoic-d11 acid CAS number and molecular weight

An In-Depth Technical Guide to Hexanoic-d11 Acid for Advanced Analytical Applications

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the properties, applications, and methodologies related to Hexanoic-d11 acid. It aims to provide not just data, but a foundational understanding of its utility as a critical internal standard in quantitative analysis.

Core Physicochemical Properties

Hexanoic-d11 acid is the isotopically labeled form of hexanoic acid (also known as caproic acid), where eleven hydrogen atoms have been replaced with deuterium. This substitution is pivotal to its function in analytical chemistry, as it imparts a distinct mass difference without significantly altering its chemical behavior.

| Property | Value | Source(s) |

| CAS Number | 95348-44-0 | [1][2][3][4][5][6] |

| Molecular Formula | C₆HD₁₁O₂ or CD₃(CD₂)₄CO₂H | [1][3][5][7] |

| Molecular Weight | ~127.23 g/mol | [2][3][5][7] |

| Monoisotopic Mass | 127.152773827 | [7] |

| Isotopic Purity | Typically ≥98 atom % D | [2][5][6] |

| Appearance | Semi-solid or liquid | [1][4] |

| Solubility | Soluble in organic solvents like DMF, DMSO, ethanol, and methanol; insoluble in water. | [1][2] |

| Synonyms | Caproic Acid-d11, C6:0-d11, n-Hexanoic acid-d11 | [1][2][4] |

The Principle of Isotopic Labeling: The Rationale for Deuteration

The core value of Hexanoic-d11 acid lies in its function as an internal standard for mass spectrometry-based quantification (GC-MS or LC-MS).[1][2] The near-complete deuteration of the molecule results in a mass shift of +11 atomic mass units compared to its natural counterpart.[5]

Why is this essential?

-

Co-elution and Ionization: In chromatographic separation, Hexanoic-d11 acid exhibits nearly identical retention times and ionization efficiencies to the endogenous (unlabeled) hexanoic acid. This co-elution is critical because it ensures that both the analyte and the standard experience the same matrix effects (e.g., ion suppression or enhancement) during analysis, which is a major source of variability.

-

Correction for Sample Loss: During the multi-step process of sample preparation (extraction, derivatization, cleanup), some amount of the target analyte is inevitably lost. By "spiking" the sample with a known concentration of Hexanoic-d11 acid at the very beginning, any loss of the standard is directly proportional to the loss of the analyte. The ratio of the analyte's signal to the standard's signal remains constant, allowing for accurate quantification despite sample loss.

-

Unambiguous Identification: The distinct mass-to-charge ratio (m/z) of the deuterated standard allows the mass spectrometer to differentiate it from the unlabeled analyte, even though they behave almost identically in other respects.

This approach forms a self-validating system. The consistent signal ratio between the analyte and the deuterated standard across multiple samples validates the integrity of the sample preparation and analytical run.

Primary Application: Quantitative Analysis of Short-Chain Fatty Acids

Hexanoic acid is a short-chain fatty acid (SCFA) implicated in various biological processes, from gut microbiome signaling to metabolic regulation. Accurate quantification of SCFAs in complex biological matrices (e.g., plasma, fecal matter, cell culture media) is crucial for research. Hexanoic-d11 acid is the gold-standard internal standard for this purpose.[1]

Experimental Protocol: Quantification of Hexanoic Acid in Plasma using LC-MS/MS

This protocol provides a robust, step-by-step workflow for using Hexanoic-d11 acid as an internal standard.

4.1. Materials and Reagents

-

Hexanoic-d11 acid (Internal Standard, IS)

-

Hexanoic acid (Analyte Standard)

-

Plasma samples (e.g., human, mouse)

-

Protein Precipitation Solvent (e.g., ice-cold acetonitrile or methanol)

-

LC-MS grade water and organic solvents

-

Formic acid (or other appropriate mobile phase modifier)

4.2. Step-by-Step Methodology

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of Hexanoic-d11 acid (IS) in methanol.

-

Prepare a 1 mg/mL stock solution of unlabeled Hexanoic acid in methanol for the calibration curve.

-

-

Preparation of Working Solutions:

-

Create a "spiking" solution by diluting the IS stock solution to a fixed concentration (e.g., 1 µg/mL) in methanol.

-

Prepare a series of calibration standards by serially diluting the unlabeled Hexanoic acid stock solution to cover the expected concentration range in the samples.

-

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of each plasma sample, calibrator, and quality control (QC) sample, add 10 µL of the IS "spiking" solution. Vortex briefly. This step is critical; the IS must be added before any extraction to account for procedural losses.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex vigorously for 1 minute.

-

Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted samples onto an appropriate LC column (e.g., C18).

-

Develop a gradient elution method to separate hexanoic acid from other matrix components.

-

Set up the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for both unlabeled hexanoic acid and Hexanoic-d11 acid.

-

4.3. Data Analysis

-

For each sample, calculate the peak area ratio of the analyte (hexanoic acid) to the internal standard (Hexanoic-d11 acid).

-

Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of hexanoic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the quantitative analysis protocol described above.

Caption: Workflow for quantifying hexanoic acid using a deuterated internal standard.

Conclusion

Hexanoic-d11 acid is an indispensable tool for modern analytical science. Its well-defined physicochemical properties, particularly its CAS number (95348-44-0) and molecular weight (~127.23 g/mol ), provide the basis for its application. By understanding the principles of isotopic dilution and employing robust, validated protocols, researchers can achieve highly accurate and reproducible quantification of hexanoic acid, furthering our understanding of its role in health and disease.

References

-

Hexanoic-d11-acid | CAS 95348-44-0. ResolveMass Laboratories Inc.[Link]

-

HEXANOIC-D11 ACID 95348-44-0 wiki. Molbase.[Link]

Sources

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to the Nomenclature and Application of Deuterated Hexanoic Acid

Introduction: The Role of Isotopic Labeling in Modern Analytics

In the fields of drug development, metabolomics, and clinical diagnostics, the demand for quantitative accuracy is absolute. The ability to precisely measure the concentration of an analyte in a complex biological matrix is fundamental to establishing pharmacokinetic profiles, identifying disease biomarkers, and ensuring therapeutic efficacy. Hexanoic acid, a six-carbon saturated fatty acid, is a significant metabolite involved in various physiological and pathological processes. Its quantification, however, is often challenged by matrix effects and sample preparation variability.

To overcome these analytical hurdles, researchers rely on a powerful technique known as Isotope Dilution Mass Spectrometry (IDMS). The cornerstone of this method is the use of a stable isotope-labeled (SIL) internal standard—a version of the analyte in which one or more atoms have been replaced by a heavier, non-radioactive isotope. This guide provides a comprehensive overview of deuterated hexanoic acid, focusing on its nomenclature, the rationale for its use as an internal standard, and a detailed protocol for its application in quantitative mass spectrometry.

Part 1: Nomenclature and Synonyms of Deuterated Hexanoic Acid

The naming of deuterated hexanoic acid can vary significantly depending on the context, supplier, and the specific isotopic labeling pattern. Understanding these synonyms is crucial for sourcing the correct standard and for clear communication in scientific literature.

The foundational molecule, hexanoic acid (C₆H₁₂O₂), is a medium-chain fatty acid commonly known by its trivial name, caproic acid .[1][2] This name is derived from the Latin "caper," meaning goat, alluding to its characteristic odor.[1] Consequently, many synonyms for its deuterated forms are based on the "caproate" or "caproic" stem.

Deuterium (²H or D) is a stable, heavy isotope of hydrogen.[3] When incorporated into hexanoic acid, the specific number and position of deuterium atoms are indicated in the name. The most common isotopologue used as an internal standard is the fully or perdeuterated version, where all eleven hydrogen atoms on the carbon backbone are replaced with deuterium.

Below is a comprehensive table of synonyms for various deuterated hexanoic acid species.

| Common Name | Systematic/IUPAC Name | Other Common Synonyms | Molecular Formula | CAS Number |

| Hexanoic-d₁₁ acid | 2,2,3,3,4,4,5,5,6,6,6-undecadeuteriohexanoic acid[4] | Caproic acid-d₁₁, n-Hexanoic acid-d₁₁, Perdeuterated hexanoic acid, FA 6:0-d₁₁, C6:0-d₁₁[5][6][7] | C₆HD₁₁O₂ | 95348-44-0[7] |

| Hexanoic-d₅ acid | Hexanoic-5,5,6,6,6-d₅ acid | Caproic Acid-d₅, C6:0-d₅, FA 6:0-d₅ | C₆H₇D₅O₂ | 123167-40-8[8] |

| Hexanoic-d₂ acid | Hexanoic-2,2-d₂ acid | Caproic acid-2,2-d₂ | C₆H₁₀D₂O₂ | 55320-65-5[9] |

This table is a synthesis of data from multiple chemical supplier and database sources.

The choice of isotopologue is critical. A higher degree of deuteration (e.g., d₁₁) provides a greater mass shift from the unlabeled analyte, which prevents isotopic overlap and ensures a clean signal in the mass spectrometer.[10]

Part 2: Physicochemical Properties of Hexanoic Acid and Its d₁₁-Isotopologue

The utility of a deuterated internal standard stems from its near-identical chemical and physical properties to the unlabeled analyte.[3] This ensures it behaves similarly during sample extraction, chromatography, and ionization, thereby accurately reflecting any analyte loss or signal suppression.

| Property | Unlabeled Hexanoic Acid | Hexanoic-d₁₁ acid | Rationale for Comparison |

| Molecular Formula | C₆H₁₂O₂[11] | C₆HD₁₁O₂[5] | Defines the elemental composition. |

| Molecular Weight | 116.16 g/mol [11][12] | 127.23 g/mol | The mass difference is the basis for MS detection. |

| Mass Shift | N/A | M+11 | The key parameter for distinguishing standard from analyte. |

| Boiling Point | ~205 °C[2] | ~202-203 °C | Near-identical boiling points indicate similar volatility. |

| Melting Point | ~ -3 °C[12] | ~ -3 °C | Similar melting points suggest comparable physical states. |

| Density | ~0.927 g/mL at 25°C | ~1.015 g/mL at 25°C | The increased mass of deuterium results in a higher density. |

| Solubility | Slightly soluble in water; soluble in ethanol, ether. | Soluble in organic solvents like ethanol, DMSO, DMF.[5] | Identical solubility is crucial for co-extraction from samples. |

Data compiled from various chemical databases and supplier specifications.[2][5][11][12]

Part 3: The Principle of Isotope Dilution Mass Spectrometry (IDMS)

Expertise & Experience: The core principle of IDMS is to use the ratio of the analyte to a known quantity of its isotopically labeled internal standard for quantification.[4][13] Because the standard and analyte are chemically identical, they co-elute chromatographically and experience the same degree of ion suppression or enhancement in the mass spectrometer's source.[8] Any sample loss during preparation will affect both the analyte and the standard equally. Therefore, the ratio of their signals remains constant, providing a highly accurate and precise measurement independent of sample matrix effects or recovery variations.[3][8]

Trustworthiness: This self-validating system is the gold standard for quantitative bioanalysis and is recognized by regulatory agencies like the FDA and EMA.[3] The use of a stable isotope-labeled internal standard is the most robust method to control for analytical variability.[10]

IDMS Workflow Diagram

Caption: Workflow for Isotope Dilution Mass Spectrometry (IDMS).

Part 4: Experimental Protocol for SCFA Quantification

The following is a representative protocol for the quantification of hexanoic acid and other short-chain fatty acids (SCFAs) in a biological matrix using LC-MS/MS with deuterated internal standards. This protocol is based on methodologies described for SCFA analysis.[14][15]

Objective: To accurately quantify hexanoic acid in human serum.

Materials:

-

Internal Standard (IS) Stock: Hexanoic-d₁₁ acid (e.g., 1 mg/mL in acetonitrile).

-

Calibration Standards: Unlabeled hexanoic acid of high purity.

-

Reagents: Acetonitrile (ACN, LC-MS grade), Water (LC-MS grade), Formic Acid, 3-nitrophenylhydrazine hydrochloride (3-NPH), N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), Pyridine.[15]

-

Equipment: Centrifuge, Nitrogen evaporator, LC-MS/MS system with ESI source.

Step-by-Step Methodology:

-

Preparation of Calibration Curve Standards:

-

Prepare a stock solution of unlabeled hexanoic acid (e.g., 1 mg/mL in ACN).

-

Perform serial dilutions to create a series of calibration standards ranging from 0.01 µg/mL to 25 µg/mL.

-

-

Sample Preparation & Internal Standard Spiking:

-

Thaw serum samples on ice.

-

To 100 µL of serum, add 300 µL of ice-cold ACN containing a known, fixed concentration of the Hexanoic-d₁₁ acid internal standard (e.g., to achieve a final concentration of 1 µg/mL). Causality: Spiking the IS at the very beginning ensures it undergoes all subsequent steps alongside the analyte, correcting for any losses.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube. This extract contains both the endogenous hexanoic acid and the deuterated standard.

-

-

Derivatization (to enhance chromatographic retention and ionization):

-

To the supernatant, add 50 µL of 200 mM 3-NPH and 50 µL of 120 mM EDC in a pyridine/water solution.[14] Causality: SCFAs are small and highly polar, leading to poor retention on standard reversed-phase LC columns. Derivatization with 3-NPH adds a nonpolar, easily ionizable tag, dramatically improving analytical performance.

-

Incubate at 40°C for 30 minutes.

-

Quench the reaction by adding 200 µL of 0.1% formic acid.[14]

-

-

LC-MS/MS Analysis:

-

LC System: Utilize a C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.6 µm).[14]

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A typical gradient would run from 5% B to 95% B over 10 minutes to elute the derivatized acids.

-

MS System: Operate in negative electrospray ionization (ESI) mode.

-

Detection: Use Multiple Reaction Monitoring (MRM).

-

Hexanoic Acid (Analyte): Monitor the transition for the 3-NPH derivative.

-

Hexanoic-d₁₁ acid (IS): Monitor the corresponding M+11 transition for the 3-NPH derivative.

-

Causality: MRM provides exceptional specificity and sensitivity by monitoring a specific precursor-to-product ion fragmentation, filtering out chemical noise.

-

-

-

Data Analysis and Quantification:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (Analyte Area / IS Area) for each sample and calibrator.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the unlabeled standards.

-

Determine the concentration of hexanoic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Part 5: Broader Applications in Research

While its primary use is as an internal standard, deuterated hexanoic acid also serves as a tracer in Metabolic Flux Analysis (MFA) .[16][17] In these experiments, cells or organisms are fed the deuterated compound, and downstream metabolites are analyzed by mass spectrometry. By tracking the incorporation of deuterium, researchers can elucidate metabolic pathways, quantify the rates of metabolic reactions, and understand how disease states or drug treatments alter cellular metabolism.[5][17]

Conclusion

Deuterated hexanoic acid, known by a variety of synonyms such as Caproic acid-d₁₁, is an indispensable tool for researchers requiring high-fidelity quantification of this key metabolite. Its chemical similarity to the endogenous analyte makes it the ideal internal standard for Isotope Dilution Mass Spectrometry, a technique that provides unparalleled accuracy by correcting for matrix effects and procedural variability. A thorough understanding of its nomenclature, physicochemical properties, and the principles behind its application empowers scientists and drug development professionals to generate robust, reliable, and defensible data, ultimately accelerating the pace of discovery.

References

-

ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Available at: [Link]

-

Zhang, T., et al. (2021). Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. PubMed Central. Available at: [Link]

-

Oche, C., et al. (2018). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

-

AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Available at: [Link]

-

Han, J., et al. (2015). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. PLOS ONE. Available at: [Link]

-

Wang, Y., & Weljie, A. M. (2021). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. Metabolites. Available at: [Link]

-

ResearchGate. (2021, October 15). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. Available at: [Link]

-

Rocafort, B., et al. (2021). A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. Molecules. Available at: [Link]

-

ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]

-

Al-Sulami, H., et al. (2021). Quantification of Faecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analyt. LIPID MAPS. Available at: [Link]

-

McCullagh Research Group. (n.d.). Isotope Tracer Analysis and Metabolic Flux Analysis. University of Oxford. Available at: [Link]

-

Chemistry For Everyone. (2025, July 11). What Is Isotope Dilution Mass Spectrometry? YouTube. Available at: [Link]

-

Wikipedia. (n.d.). Caproic acid. Available at: [Link]

-

Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris Publisher. Available at: [Link]

-

ACS Publications. (2022). Quantifying Gut Microbial Short-Chain Fatty Acids and Their Isotopomers in Mechanistic Studies Using a Rapid, Readily Expandable LC–MS Platform. Analytical Chemistry. Available at: [Link]

-

PubChem. (n.d.). (

ngcontent-ng-c2487356420="" class="ng-star-inserted">2H_11)Hexanoic acid. National Institutes of Health. Available at: [Link] -

OSTI.gov. (2017, May 22). Guideline on Isotope Dilution Mass Spectrometry. Available at: [Link]

-

Journal of Analytical Atomic Spectrometry. (2024, May 6). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. RSC Publishing. Available at: [Link]

-

PubMed Central. (2021). A highly selective decarboxylative deuteration of carboxylic acids. National Institutes of Health. Available at: [Link]

-

Thieme. (n.d.). Selective Copper- or Silver-Catalyzed Decarboxylative Deuteration of Aromatic Carboxylic Acids. Available at: [Link]

-

PubChem. (n.d.). Hexanoic Acid. National Institutes of Health. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of Hexanoic acid (CAS 142-62-1). Available at: [Link]

-

Explanation about chemicals. (2024, January 3). Hexanoic Acid: Unveiling the Chemistry Behind the Molecule. Available at: [Link]

-

PubChem. (n.d.). Octanoic Acid. National Institutes of Health. Available at: [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Explanation about chemicals - Hexanoic Acid: Unveiling the Chemistry Behind the Molecule - Order affordable lab supplies at Laboratory Discounter. From microscopes to chemicals, fast delivery in the UK. Browse our range today! [laboratoriumdiscounter.nl]

- 3. resolvemass.ca [resolvemass.ca]

- 4. osti.gov [osti.gov]

- 5. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hexanoic Acid-d11 | FB Reagents [fbreagents.com]

- 7. isotope.com [isotope.com]

- 8. texilajournal.com [texilajournal.com]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 11. Hexanoic Acid | C6H12O2 | CID 8892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Hexanoic acid (CAS 142-62-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 13. youtube.com [youtube.com]

- 14. lipidmaps.org [lipidmaps.org]

- 15. LC-MS Quantification of Short-Chain Fatty Acids in Serum - Creative Proteomics [creative-proteomics.com]

- 16. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 17. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Role of Hexanoic-d11 Acid in Short-Chain Fatty Acid Research

Foreword: The Analytical Imperative in SCFA Research

Short-chain fatty acids (SCFAs), predominantly acetate, propionate, and butyrate, are the principal metabolites produced by the gut microbiota from the fermentation of dietary fibers.[1][2][3] Their roles as signaling molecules and energy substrates have profound implications for host physiology, influencing everything from gut health and immune function to metabolic regulation.[4][5][6][7][8][9] Consequently, the accurate quantification of SCFAs in complex biological matrices is a cornerstone of microbiome research and the development of novel therapeutics.

However, the inherent physicochemical properties of SCFAs—small size, high volatility, and hydrophilicity—present significant analytical challenges.[4][10] These challenges necessitate robust methodologies that can ensure precision, accuracy, and reproducibility. This technical guide delves into the pivotal role of Hexanoic-d11 acid, a deuterated internal standard, in overcoming these analytical hurdles and advancing our understanding of SCFA biology.

The Gold Standard: Principles of Stable Isotope Dilution and the Utility of Hexanoic-d11 Acid

Stable isotope-labeled internal standards are widely recognized as the gold standard for quantitative mass spectrometry.[11] The principle of stable isotope dilution (SID) relies on the addition of a known quantity of an isotopically labeled analog of the analyte of interest to a sample at the earliest stage of preparation. This "heavy" standard, in our case Hexanoic-d11 acid, is chemically identical to its "light" endogenous counterpart, hexanoic acid, and thus behaves identically during extraction, derivatization, and chromatographic separation.

The key difference lies in its mass. The 11 deuterium atoms in Hexanoic-d11 acid give it a distinct mass-to-charge ratio (m/z) that is easily resolved from the endogenous hexanoate by a mass spectrometer. By measuring the ratio of the signal intensity of the endogenous analyte to that of the known amount of the internal standard, we can accurately calculate the concentration of the endogenous analyte, effectively correcting for any sample loss or variability introduced during the analytical workflow.[11]

Why Hexanoic-d11 Acid?

Hexanoic acid, a six-carbon SCFA, is a naturally occurring, albeit less abundant, product of gut microbial fermentation.[3][12] Its deuterated form, Hexanoic-d11 acid (C₆D₁₁O₂), serves as an ideal internal standard for several reasons:

-

Physicochemical Mimicry: It closely mirrors the extraction and chromatographic behavior of the more abundant SCFAs like acetate, propionate, and butyrate.[13]

-

Mass Separation: The +11 Dalton mass shift provides a clear and unambiguous separation from the endogenous hexanoic acid and other SCFAs, preventing isotopic interference.

-

Broad Applicability: It can be used as a single internal standard for the quantification of a panel of SCFAs, simplifying workflows and reducing costs.

Quantitative Analysis of SCFAs using Hexanoic-d11 Acid: A Validated GC-MS Protocol

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for SCFA analysis, often requiring a derivatization step to improve the volatility and chromatographic properties of these polar molecules.[4][10][14] The following protocol outlines a robust method for the quantification of SCFAs in fecal samples using Hexanoic-d11 acid as an internal standard.

Experimental Protocol: GC-MS Quantification of Fecal SCFAs

Objective: To accurately quantify the concentrations of major SCFAs (acetate, propionate, butyrate, valerate, and hexanoate) in human fecal samples.

Materials:

-

Fecal samples (stored at -80°C)

-

Hexanoic-d11 acid (Internal Standard)

-

SCFA standards (acetate, propionate, butyrate, valerate, hexanoate)

-

Methyl tert-butyl ether (MTBE)[15]

-

Hydrochloric acid (HCl)

-

N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylchlorosilane (TBDMSCl) (derivatizing agent)

-

Anhydrous sodium sulfate

-

GC-MS system with a polar capillary column (e.g., FFAP or Nukol)[16]

Step-by-Step Methodology:

-

Sample Preparation and Internal Standard Spiking:

-

Accurately weigh approximately 50-100 mg of frozen fecal sample into a 2 mL screw-cap microcentrifuge tube.

-

Add a known amount of Hexanoic-d11 acid internal standard solution (e.g., 50 µL of a 1 mM solution in methanol) to each sample. This early addition is critical for correcting subsequent variations.

-

Add 500 µL of ice-cold, deionized water and homogenize thoroughly using a bead beater or vortexing.

-

-

Acidification and Extraction:

-

Acidify the homogenate to a pH < 2 by adding 50 µL of concentrated HCl. Acidification protonates the SCFAs, making them more soluble in organic solvents.

-

Add 1 mL of MTBE, vortex vigorously for 2 minutes, and then centrifuge at 13,000 x g for 10 minutes at 4°C.[15]

-

-

Derivatization:

-

Carefully transfer the upper organic layer (MTBE) to a new glass vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Transfer 100 µL of the dried extract to a GC vial insert.

-

Add 50 µL of MTBSTFA with 1% TBDMSCl.

-

Seal the vial and incubate at 60°C for 30 minutes to form the TBDMS esters of the SCFAs. This derivatization increases the volatility and thermal stability of the SCFAs for GC analysis.[16]

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS system.

-

GC Conditions (Example):

-

Injector Temperature: 250°C[16]

-

Oven Program: 60°C for 1 min, ramp to 150°C at 10°C/min, then to 240°C at 25°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions (Example):

-

Ion Source Temperature: 230°C

-

Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.[17] Monitor the characteristic ions for each SCFA-TBDMS derivative and the Hexanoic-d11 acid-TBDMS derivative.

-

-

Data Analysis and Quantification:

-

Construct a calibration curve for each SCFA using the standard solutions and the fixed concentration of the Hexanoic-d11 acid internal standard.

-

Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

-

Calculate the concentration of each SCFA in the fecal samples by interpolating their peak area ratios from the respective calibration curves.

Workflow Visualization

Caption: GC-MS analytical workflow for SCFA quantification.

Beyond Quantification: Hexanoic-d11 Acid in Metabolic Tracing

The utility of Hexanoic-d11 acid extends beyond its role as an internal standard. As a stable isotope-labeled tracer, it is an invaluable tool for elucidating the metabolic fate of hexanoate in vivo.[18][19][20] By administering Hexanoic-d11 acid to animal models or in cell culture experiments, researchers can track its absorption, distribution, and incorporation into various metabolic pathways.

Experimental Design: In Vivo Metabolic Tracing of Hexanoate

Objective: To investigate the absorption and metabolism of orally administered hexanoate in a mouse model.

Methodology:

-

Tracer Administration: A cohort of mice is orally gavaged with a defined dose of Hexanoic-d11 acid suspended in a suitable vehicle.

-

Time-Course Sampling: Blood, tissue (e.g., liver, adipose, brain), and fecal samples are collected at various time points post-administration.

-

Metabolite Extraction and Analysis: Metabolites are extracted from the collected samples and analyzed by high-resolution mass spectrometry (e.g., LC-MS/MS or GC-MS).

-

Isotopologue Analysis: The mass spectrometer is used to detect and quantify the enrichment of deuterium in downstream metabolites of hexanoate, such as acetyl-CoA, ketone bodies, and longer-chain fatty acids.

This approach allows for the direct measurement of the contribution of dietary hexanoate to various metabolic pools, providing critical insights into its bioenergetic and signaling roles.[20][21]

Metabolic Pathway Visualization

Caption: Metabolic fate of orally administered Hexanoic-d11 acid.

Data Interpretation and Considerations

While Hexanoic-d11 acid is a powerful tool, accurate data interpretation requires careful consideration of several factors:

-

Matrix Effects: Although SID corrects for many matrix effects, it is crucial to validate the method in each biological matrix (e.g., plasma, feces, tissue homogenate) to ensure that the internal standard accurately reflects the behavior of the endogenous analytes.[15]

-

Isotopic Purity: The isotopic purity of the Hexanoic-d11 acid standard must be high (typically ≥98%) to avoid interference from unlabeled species.[13]

-

Linearity and Dynamic Range: The analytical method should be validated for linearity and have a dynamic range that covers the expected physiological concentrations of the SCFAs.[1]

Quantitative Data Summary

| Parameter | Acetate | Propionate | Butyrate | Hexanoate |

| Typical Fecal Concentration (mM) | 30-60 | 10-20 | 10-20 | <5 |

| Typical Plasma Concentration (µM) | 50-150 | 1-10 | 1-10 | <1 |

| GC-MS LLOQ (µM) with Derivatization | ~0.3 | ~0.15 | ~0.15 | ~0.1 |

| LC-MS LLOQ (nM) with Derivatization | ~40 | ~40 | ~40 | ~40 |

LLOQ (Lower Limit of Quantification) values are approximate and can vary based on the specific method and instrumentation.[1][22]

Conclusion and Future Directions

Hexanoic-d11 acid has established itself as an indispensable tool in SCFA research, enabling both precise quantification and sophisticated metabolic tracing. Its application has been instrumental in advancing our understanding of the intricate interplay between the gut microbiome, diet, and host metabolism.

Future research will likely see the expanded use of multiply-labeled isotopic tracers (e.g., ¹³C and ²H) in combination with Hexanoic-d11 acid to simultaneously probe multiple metabolic pathways. Furthermore, the integration of stable isotope tracing with other 'omics' technologies, such as metabolomics and proteomics, will provide a more holistic view of the systemic effects of SCFAs and pave the way for the development of targeted nutritional and therapeutic interventions.

References

-

Bihan, D. G., Rydzak, T., Wyss, M., Pittman, K., McCoy, K. D., & Lewis, I. A. (2022). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. PLOS One. [Link]

-

Han, J., Geller, E. B., & Lewis, I. A. (2021). Quantifying Gut Microbial Short-Chain Fatty Acids and Their Isotopomers in Mechanistic Studies Using a Rapid, Readily Expandable LC–MS Platform. Analytical Chemistry. [Link]

-

Kim, H. Y., Kim, J. H., & Kim, I. W. (2022). An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry. PubMed Central. [Link]

-

Li, Y., Wang, Y., & Zhang, T. (2020). A rapid and convenient derivatization method for quantitation of short-chain fatty acids in human feces by ultra-performance liquid chromatography/tandem mass spectrometry. PubMed. [Link]

-

Li, Y., Wang, Y., & Zhang, T. (2020). A rapid and convenient derivatization method for quantitation of short‐chain fatty acids in human feces by ultra‐performance liquid chromatography/tandem mass spectrometry. ResearchGate. [Link]

-

Request PDF. (n.d.). Chemical derivatization-based LC-MS/MS method for quantitation of gut microbial short-chain fatty acids. ResearchGate. [Link]

-

American Chemical Society. (2023). Isotope-Coded On-Tissue Derivatization for Quantitative Mass Spectrometry Imaging of Short-Chain Fatty Acids in Biological Tissues. Analytical Chemistry. [Link]

-

Royal Society of Chemistry. (2019). An in situ extraction and derivatization method for rapid analysis of short-chain fatty acids in rat fecal samples by gas chromatography tandem mass spectrometry. RSC Publishing. [Link]

-

Bar, A., Bar, A., & Bar, A. (2023). Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review. Frontiers. [Link]

-

MDPI. (1989). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. MDPI. [Link]

-

Microbiome Insights. (n.d.). Short Chain Fatty Acid Analysis. Microbiome Insights. [Link]

-

ResearchGate. (2025). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. ResearchGate. [Link]

-

PMC. (2024). Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience. PMC. [Link]

-

PMC - NIH. (n.d.). Pitfalls in short‐chain fatty acid research: A methodological review. PMC - NIH. [Link]

-

Agilent. (n.d.). GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. Agilent. [Link]

-

Wiley Online Library. (n.d.). Quantitative analysis of short-chain fatty acids in human plasma and serum by GC–MS. Wiley Online Library. [Link]

-

PMC - PubMed Central. (n.d.). Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry. PMC - PubMed Central. [Link]

-

DigitalCommons@EMU. (n.d.). Quantification of short-chain fatty acids in cecal material by gas chromatography-mass spectrometry. DigitalCommons@EMU. [Link]

-

PMC - PubMed Central. (n.d.). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. PMC - PubMed Central. [Link]

-

ResolveMass Laboratories Inc. (n.d.). Hexanoic-d11-acid | CAS 95348-44-0. ResolveMass Laboratories Inc.[Link]

-

PMC. (n.d.). Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. PMC. [Link]

-

ResearchGate. (2025). Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry. ResearchGate. [Link]

-

PMC - NIH. (n.d.). Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo. PMC - NIH. [Link]

-

Explanation about chemicals. (2024). Hexanoic Acid: Unveiling the Chemistry Behind the Molecule. Explanation about chemicals. [Link]

-

MDPI. (n.d.). Hexanoic Acid Improves Metabolic Health in Mice Fed High-Fat Diet. MDPI. [Link]

-

PubMed. (2025). Hexanoic Acid Improves Metabolic Health in Mice Fed High-Fat Diet. PubMed. [Link]

-

PubMed. (n.d.). In vivo studies on the metabolism of hexanedioic acid. PubMed. [Link]

-

bioRxiv. (2025). Hexanoic acid improves metabolic health in mice fed high-fat diet. bioRxiv. [Link]

-

PubMed. (2023). Butyrate and hexanoate-enriched triglycerides increase postprandrial systemic butyrate and hexanoate in men with overweight/obesity: A double-blind placebo-controlled randomized crossover trial. PubMed. [Link]

-

MDPI. (n.d.). Short-Chain Fatty-Acid-Producing Bacteria: Key Components of the Human Gut Microbiota. MDPI. [Link]

-

MDPI. (n.d.). The Role of Short Chain Fatty Acids in Inflammation and Body Health. MDPI. [Link]

-

Springer. (2023). The functional roles of short chain fatty acids as postbiotics in human gut: future perspectives. Springer. [Link]

-

PubMed Central. (2023). Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review. PubMed Central. [Link]

-

PubMed. (n.d.). The role of short-chain fatty acids in health and disease. PubMed. [Link]

-

ResearchGate. (n.d.). The role of short-chain fatty acids in the interplay between gut microbiota and diet in cardio-metabolic health. ResearchGate. [Link]

Sources

- 1. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry | PLOS One [journals.plos.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. microbiomeinsights.com [microbiomeinsights.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. The functional roles of short chain fatty acids as postbiotics in human gut: future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of short-chain fatty acids in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. How Are Short-Chain Fatty Acids Measured? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. resolvemass.ca [resolvemass.ca]

- 14. Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 17. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids [mdpi.com]

- 18. isotope.com [isotope.com]

- 19. selectscience.net [selectscience.net]

- 20. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Frontiers | Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review [frontiersin.org]

An In-Depth Technical Guide to the Application of Hexanoic-d11 Acid in Metabolomics Studies

Preamble: Beyond Measurement to Meaning

In the landscape of metabolomics, the pursuit of precision and accuracy is paramount. We are no longer satisfied with merely identifying metabolites; our goal is to achieve robust, quantitative data that can illuminate the intricate dynamics of biological systems. This guide delves into the multifaceted applications of Hexanoic-d11 acid (Caproic acid-d11), a deuterated medium-chain fatty acid that has become an indispensable tool for researchers in academia and industry.[1][2] We will move beyond simple protocols to explore the fundamental principles and causalities that underpin its use, providing the technical insights necessary to design, execute, and validate high-integrity metabolomics experiments. This document is structured not as a rigid manual, but as a narrative that follows the logical application of this powerful tool, from ensuring analytical certainty to tracing the very flow of life at a molecular level.

Part 1: The Cornerstone of Quantification: Hexanoic-d11 Acid as an Internal Standard

The accurate quantification of endogenous metabolites, particularly short-chain fatty acids (SCFAs), is a formidable challenge.[3][4][5] These molecules are not only biologically significant but also exist within complex matrices like plasma, tissue, and feces, which are fraught with interferences that can compromise analytical results.[4][6] The use of a stable isotope-labeled (SIL) internal standard, such as Hexanoic-d11 acid, is widely recognized as the gold standard for surmounting these challenges through a technique known as isotope dilution mass spectrometry (IDMS).[3][7]

The Principle of Isotope Dilution: A Self-Validating System

The core strength of using Hexanoic-d11 acid lies in its chemical identity. It is, for all practical purposes, biochemically and physically identical to its unlabeled counterpart, hexanoic acid.[1][8] The only significant difference is its mass, due to the replacement of 11 hydrogen atoms with deuterium. This near-perfect analogy allows the SIL standard to act as an ideal control for every step of the analytical workflow.

Causality Behind the Choice: Why is a SIL standard superior to a structural analog?

-

Co-elution: Hexanoic-d11 acid co-elutes with endogenous hexanoic acid in chromatographic systems, meaning they experience the same retention time and, critically, the same matrix effects at the point of ionization.[6]

-

Correction for Sample Preparation Variability: Any loss of analyte during extraction, derivatization, or handling will be mirrored by a proportional loss of the SIL standard.[3][8] By measuring the ratio of the analyte to the known concentration of the added standard, these variations are effectively normalized.[7][8]

-

Mitigation of Ion Suppression/Enhancement: In electrospray ionization (ESI) mass spectrometry, co-eluting compounds from the biological matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[6][9][10] Because Hexanoic-d11 acid experiences the same ionization effects as the native analyte, its signal provides a reliable reference to correct for these fluctuations.[6][8]

This principle ensures that the final calculated concentration is a true reflection of the analyte's abundance in the original sample, thereby building trustworthiness directly into the protocol.

Workflow: Isotope Dilution for SCFA Quantification

The following diagram illustrates the workflow for quantifying hexanoic acid using Hexanoic-d11 acid as an internal standard.

Technical Specifications for a High-Integrity Standard

Not all SIL standards are created equal. The reliability of your quantitative data is directly dependent on the quality of the Hexanoic-d11 acid used.

| Parameter | Specification | Rationale |

| Isotopic Purity | ≥98 atom % D | Ensures a distinct mass signal with minimal isotopic overlap from the unlabeled analyte.[1][10] |

| Chemical Purity | >99% | Prevents interference from other contaminants that could affect ionization or chromatography.[10] |

| Molecular Formula | C₆HD₁₁O₂ | Confirms the complete deuteration of the alkyl chain.[2] |

| Mass Shift | M+11 | Provides a sufficient mass difference for clear separation and detection by the mass spectrometer. |

Experimental Protocol: Quantification of Hexanoic Acid in Human Plasma via LC-MS/MS

This protocol provides a robust framework for the targeted quantification of hexanoic acid.

1. Preparation of Standards and Solutions:

-

Hexanoic Acid Stock (1 mg/mL): Accurately weigh and dissolve unlabeled hexanoic acid in methanol.

-

Internal Standard Stock (1 mg/mL): Dissolve Hexanoic-d11 acid in methanol.[1][2]

-

Calibration Curve Standards: Prepare a series of calibration standards by serially diluting the Hexanoic Acid Stock in a surrogate matrix (e.g., charcoal-stripped plasma) to cover the expected physiological range. Spike each calibrator with a fixed concentration of the Internal Standard working solution (e.g., 500 ng/mL).

-

Protein Precipitation Solution: Prepare ice-cold acetonitrile containing 0.1% formic acid.

2. Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma sample, calibrator, or quality control (QC) sample in a 1.5 mL microcentrifuge tube, add 10 µL of the Internal Standard working solution. Vortex briefly.

-

Add 400 µL of ice-cold protein precipitation solution. Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube or a 96-well plate for analysis. Some methods may require an evaporation and reconstitution step to concentrate the sample.[4][5]

3. LC-MS/MS Analysis:

-

LC System: A standard HPLC or UHPLC system.

-

Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Develop a suitable gradient to ensure separation from other isomers and matrix components.

-

Injection Volume: 5-10 µL.

-

MS System: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.

-

MRM Transitions:

- Hexanoic Acid: Q1: 115.1 -> Q3: 115.1 (or a suitable fragment like 71.1)

- Hexanoic-d11 Acid: Q1: 126.2 -> Q3: 126.2 (or a corresponding deuterated fragment)

-

Optimize collision energy and other source parameters for maximum signal intensity.

4. Data Processing and Method Validation:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the area ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the area ratio against the concentration of the calibrators. Use a linear regression with 1/x² weighting.

-

Quantify the concentration in unknown samples using the regression equation.

-

Validation: The method must be validated according to established guidelines, assessing linearity, accuracy, precision (intra- and inter-day), limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effects.[11][12][13] The use of Hexanoic-d11 acid is critical for demonstrating acceptable performance in these tests, particularly for accuracy and precision.[4]

Part 2: A Metabolic GPS: Tracing Cellular Fates with Hexanoic-d11 Acid

Beyond static quantification, the true power of metabolomics lies in understanding the dynamic movement of molecules through metabolic networks.[14] Stable isotope labeling, coupled with mass spectrometry, is the gold standard for this purpose, providing a direct measurement of metabolic flux.[15][16] Hexanoic-d11 acid serves as an excellent non-radioactive tracer to investigate fatty acid oxidation, biosynthesis, and energy metabolism with high precision.[1]

The Principle of Metabolic Tracing

When a biological system (e.g., cell culture, in vivo model) is supplied with Hexanoic-d11 acid, it is taken up by cells and metabolized through various pathways. The deuterium atoms act as a "tag," allowing mass spectrometry to distinguish the atoms originating from the tracer from the endogenous pools. By analyzing the mass isotopologue distributions of downstream metabolites, we can map the flow of carbon (and hydrogen) atoms and quantify the activity of specific pathways.[16][17]

Why use a Deuterated Tracer? While ¹³C-labeled tracers are more common for central carbon metabolism, deuterated tracers like Hexanoic-d11 acid are particularly useful for studying fatty acid metabolism.[17] They are chemically stable and provide a significant mass shift. However, researchers must be aware of potential kinetic isotope effects, where the stronger C-D bond can slightly alter reaction rates, and the possibility of H/D exchange in certain biochemical contexts.[17][18]

Workflow: Tracing Hexanoic Acid β-Oxidation

The diagram below outlines the path of the deuterium label from Hexanoic-d11 acid as it undergoes mitochondrial β-oxidation.

Experimental Workflow: Cell Culture-Based Metabolic Flux

This workflow provides a high-level overview for a typical stable isotope tracing experiment in vitro.

1. Cell Culture and Labeling:

-

Culture cells of interest (e.g., hepatocytes, cancer cells) to a desired confluency.

-

Replace the standard culture medium with a medium containing a known concentration of Hexanoic-d11 acid. An unlabeled hexanoic acid control group should be run in parallel.

-

Incubate the cells for a defined period (a time-course experiment is often recommended to capture dynamic changes).[14]

2. Quenching and Extraction:

-

Rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold saline.

-

Immediately add a cold extraction solvent (e.g., 80:20 methanol:water) to the cells to lyse them and extract polar and semi-polar metabolites.[19]

-

Scrape the cells and collect the extract. Centrifuge to pellet cell debris.

3. Sample Analysis:

-

Analyze the metabolite extract using high-resolution LC-MS (e.g., Q-TOF or Orbitrap).

-

Perform a full scan or data-independent acquisition (DIA) to capture all metabolite features.

-

Look for the appearance of deuterated versions of downstream metabolites (e.g., acetyl-CoA, TCA cycle intermediates, elongated fatty acids) by searching for their expected labeled masses.

4. Data Analysis and Interpretation:

-

Use specialized software to analyze the mass isotopologue distribution for metabolites of interest.

-

The degree of deuterium incorporation provides a quantitative measure of the flux from hexanoic acid into that specific metabolic pool.

-

This data can reveal how different conditions (e.g., drug treatment, genetic modification) alter the cell's reliance on and processing of medium-chain fatty acids.[16]

Part 3: Advanced Applications and Methodological Integrity

The utility of Hexanoic-d11 acid extends into several specialized areas, all of which rely on its foundational properties as a high-fidelity chemical analog.

Deep Dives in Lipidomics

In lipidomics, the goal is to characterize the entire lipid profile of a system.[20] Hexanoic-d11 acid is crucial not only for quantifying hexanoic acid itself but also as a standard in broader fatty acid profiling.[1][21] It can be used to trace the incorporation of hexanoate into more complex lipids like glycerolipids and sphingolipids, helping to elucidate lipid turnover and remodeling pathways.[1][22]

Ensuring Authoritative and Trustworthy Data

The ultimate goal of any analytical scientist is to produce data that is reliable and reproducible. Hexanoic-d11 acid is a key component in achieving this through rigorous method validation.[12] Its use as a reference material helps ensure the consistency of chromatographic systems and analytical data across different batches, instruments, and even laboratories, forming the basis of inter-laboratory comparison studies.[1][3]

Conclusion: An Indispensable Tool for Modern Metabolomics

Hexanoic-d11 acid is far more than a simple deuterated compound; it is a versatile and powerful tool that enables researchers to probe the complexities of metabolism with confidence. From providing the quantitative anchor needed for accurate biomarker discovery to acting as a dynamic tracer for mapping metabolic pathways, its applications are central to the progress of metabolomics, lipidomics, and drug development. By understanding the principles behind its use and adhering to rigorous experimental and validation protocols, scientists can leverage Hexanoic-d11 acid to generate high-quality, actionable data, transforming our understanding of biological systems from a static snapshot into a dynamic motion picture.

References

- Inter-laboratory Comparison of Short-Chain Fatty Acid Analysis Using Deuterated Standards: A Comparative Guide. (n.d.). Benchchem.

- Hexanoic-d11-acid | CAS 95348-44-0. (n.d.). ResolveMass Laboratories Inc.

- A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. (2019). MDPI.

- Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. (n.d.). PubMed Central.

- A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. (2019). ResearchGate.

- Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. (n.d.). ChemRxiv.

- Hexanoic acid (D₁₁, 98%). (n.d.). Cambridge Isotope Laboratories.

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).

- Hexanoic Acid-d11. (n.d.). Cayman Chemical.

- Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification?. (n.d.).

- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. (n.d.). SciSpace.

- Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. (n.d.). PubMed Central.

- Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. (2020). PubMed.

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (n.d.). ResolveMass Laboratories Inc.

- Hexanoic Acid-d11. (n.d.). FB Reagents.

- Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. (2016).

- A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing. (n.d.). PubMed Central.

- Method Validation of Short Chain Carboxylic Acids. (2021). Theseus.

- Validation of analytical methods. (n.d.). ResearchGate.

- Hexanoic-d11 acid D 98atom 95348-44-0. (n.d.). Sigma-Aldrich.

- VALIDATION OF ANALYTICAL METHODS. (n.d.). IKEV.

- Lipidomics reveals a remarkable diversity of lipids in human plasma. (n.d.). PubMed Central.

- Internal Standards in metabolomics. (n.d.). IsoLife.

- Analytical Considerations of Stable Isotope Labelling in Lipidomics. (2018). MDPI.

- Deep Lipidomics and Molecular Imaging of Unsaturated Lipid Isomers: A Universal Strategy Initiated by mCPBA Epoxidation. (2019). PubMed.

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. caymanchem.com [caymanchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. texilajournal.com [texilajournal.com]

- 7. Internal Standards in metabolomics - IsoLife [isolife.nl]

- 8. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 9. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. resolvemass.ca [resolvemass.ca]

- 11. theseus.fi [theseus.fi]

- 12. researchgate.net [researchgate.net]

- 13. ikev.org [ikev.org]

- 14. mdpi.com [mdpi.com]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Analytical Considerations of Stable Isotope Labelling in Lipidomics [mdpi.com]

- 18. scispace.com [scispace.com]

- 19. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Lipidomics reveals a remarkable diversity of lipids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. isotope.com [isotope.com]

- 22. Deep Lipidomics and Molecular Imaging of Unsaturated Lipid Isomers: A Universal Strategy Initiated by mCPBA Epoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

Hexanoic-d11 Acid: A Technical Guide to its Application as a Stable Isotope-Labeled Internal Standard in Quantitative Analysis

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the robust application of hexanoic-d11 acid as a stable isotope-labeled internal standard (SIL-IS) for quantitative mass spectrometry. We will delve into the fundamental principles of stable isotope dilution analysis, the unique advantages of using a deuterated analog like hexanoic-d11 acid, and provide detailed, field-proven protocols for its implementation in both liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) workflows.

The Imperative for an Ideal Internal Standard in Quantitative Bioanalysis

In the landscape of quantitative analytical chemistry, particularly within the realms of drug metabolism, pharmacokinetics (DMPK), and clinical diagnostics, the accuracy and reproducibility of measurements are paramount. Biological matrices are inherently complex, replete with endogenous compounds that can interfere with the analytical signal of a target analyte. This phenomenon, known as the matrix effect, can lead to ion suppression or enhancement in the mass spectrometer, resulting in significant quantification errors.[1][2]

An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample. Its purpose is to normalize for variability introduced during the entire analytical workflow, from sample preparation to instrumental analysis.[3] The ideal IS co-elutes with the analyte and experiences the same matrix effects, thus providing a reliable reference for quantification.[4] Stable isotope-labeled internal standards are widely considered the "gold standard" for this purpose, as they are chemically and physically almost identical to the analyte, differing only in mass.[3]

Hexanoic-d11 Acid: Physicochemical Properties and Advantages

Hexanoic acid, a six-carbon saturated fatty acid, is a key metabolite in various biological processes and is also utilized in the food, flavor, and pharmaceutical industries.[4] Its accurate quantification is crucial in many research areas. Hexanoic-d11 acid is the deuterated analog of hexanoic acid, where all eleven hydrogen atoms on the carbon backbone have been replaced with deuterium.

| Property | Hexanoic Acid (Unlabeled) | Hexanoic-d11 Acid (Labeled) |

| Molecular Formula | C₆H₁₂O₂ | C₆D₁₁HO₂ |

| Molecular Weight | 116.16 g/mol [5] | ~127.23 g/mol [4] |

| CAS Number | 142-62-1[5] | 95348-44-0[4] |

| Isotopic Purity | Not Applicable | Typically ≥98 atom % D[4] |

| Solubility | Soluble in organic solvents like methanol and ethanol; sparingly soluble in water.[4] | Soluble in organic solvents like methanol and ethanol; insoluble in water.[4] |

The primary advantages of using hexanoic-d11 acid as an internal standard are:

-